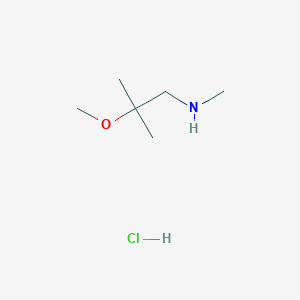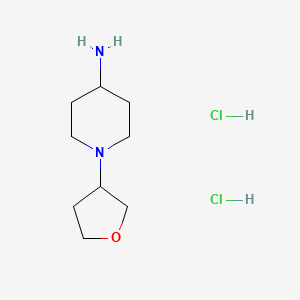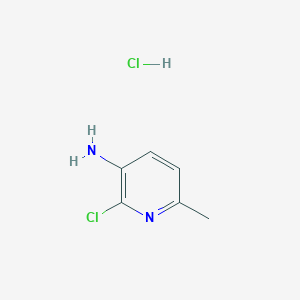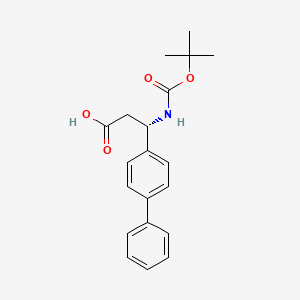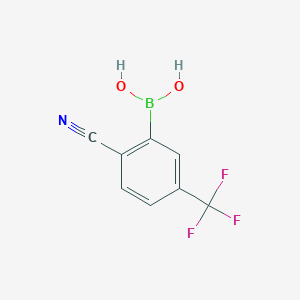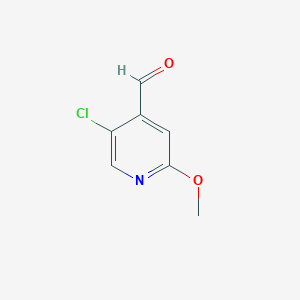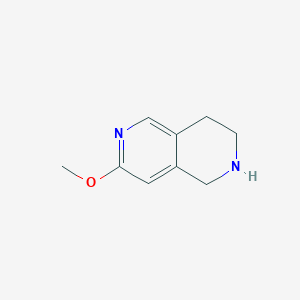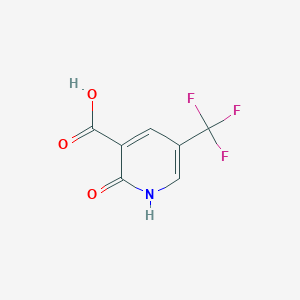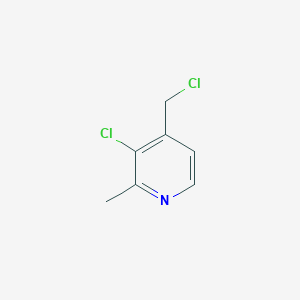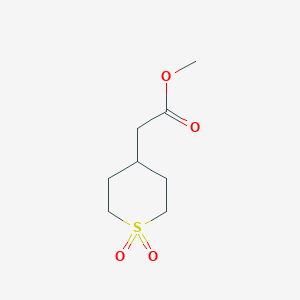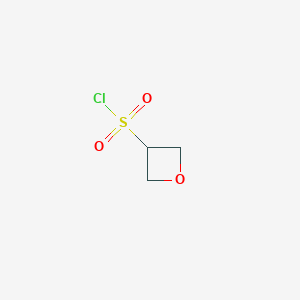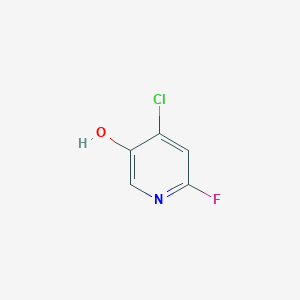
4-(3-Methoxypyrrolidin-1-yl)aniline
Overview
Description
Scientific Research Applications
Pharmacological Synthesis and Evaluation
A study focused on the design, synthesis, and pharmacological evaluation of pyrazoline-based thiazolidin-4-one derivatives starting from substituted aniline and thioglycolic acid. These compounds showed promising anticancer and HIV properties, underscoring the versatility of aniline derivatives in drug development (Patel et al., 2013).
Antimicrobial Activity
Another research effort synthesized Schiff base compounds containing thiazolidin-4-one and evaluated their antimicrobial activity. These studies highlight the antimicrobial potential of aniline derivatives, providing a basis for the development of new antibacterial and antifungal agents (Patel & Patel, 2015).
Materials Science Applications
In materials science, aniline derivatives have been utilized in the synthesis and characterization of novel electrochromic materials. These materials, incorporating aniline units, show outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for electrochromic applications in the near-infrared region (Li et al., 2017).
Catalysis and Polymerization
Aniline derivatives also play a crucial role in catalysis and polymerization. For example, aniline sulfonic acid derivatives were polymerized in the interlamellar space of layered double hydroxides, a process explored through ESR and electrochemical studies. This approach highlights the potential of aniline derivatives in the development of advanced materials with tailored properties (Moujahid et al., 2005).
Antitumor Studies
Moreover, aniline derivatives have been investigated for their antitumor activities. A series of non-classical antifolates based on triaminopyrimidines and oxopyrimidines was synthesized and evaluated for cytotoxicity against various human tumors, demonstrating the potential of these compounds in cancer therapy (Huang et al., 2003).
properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-6-7-13(8-11)10-4-2-9(12)3-5-10/h2-5,11H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEZCJHDXZIEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyl-7-azabicyclo[4.2.0]octane](/img/structure/B1430932.png)
